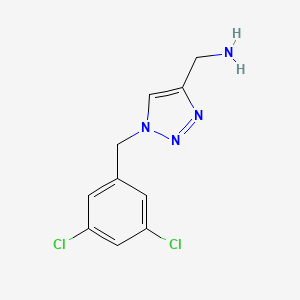

(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-[(3,5-dichlorophenyl)methyl]triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N4/c11-8-1-7(2-9(12)3-8)5-16-6-10(4-13)14-15-16/h1-3,6H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUKYVJIUHSSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10Cl2N4. The presence of the triazole ring contributes to its biological properties, particularly in antifungal and anticancer activities.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various fungal strains. In one study, it was found to be effective against Candida species with minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents such as fluconazole . The mechanism appears to involve disruption of ergosterol synthesis, crucial for fungal cell membrane integrity.

Antitumor Activity

Several studies have highlighted the antitumor potential of triazole compounds. In vitro assays showed that this compound induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . Notably, it demonstrated superior efficacy compared to conventional chemotherapeutics like cisplatin in certain cancer models.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of lanosterol 14α-demethylase (Erg11), a key enzyme in the ergosterol biosynthesis pathway in fungi .

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of various triazole derivatives, including this compound. Results showed that this compound had an MIC value of 8 µg/mL against Candida albicans compared to 16 µg/mL for fluconazole .

Study 2: Antitumor Activity

In a comparative study on several triazole derivatives against human cancer cell lines (e.g., HeLa and MCF7), this compound exhibited IC50 values ranging from 10 to 20 µM. This was significantly lower than that observed for standard treatments like doxorubicin .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Triazole-Based Methanamine Derivatives

Key Observations:

- Electron-Withdrawing Groups : The 3,5-dichlorobenzyl group in the target compound contrasts with electron-donating substituents (e.g., methyl or phenyl) in analogs like 9b. Chlorine atoms may improve receptor binding through hydrophobic interactions and enhanced dipole moments .

- Methanamine Positioning : The 4-position methanamine is conserved across analogs, suggesting its critical role in hydrogen bonding or solubility.

- Linker Diversity : The target compound’s benzyl group differs from acetamide () or ester-linked heterocycles (), which influence metabolic stability and bioavailability.

Table 2: Antitumor Activity of Selected Triazole Derivatives

| Compound | Substituent | IC50 (µM) vs. HepG2 | IC50 (µM) vs. MCF-7 | |

|---|---|---|---|---|

| 9b | Thiadiazole-ester | 2.94 | >10 | |

| 12a | Thiazole-aryl | 1.19 | 3.40 | |

| Target Compound (Inferred) | 3,5-Dichlorobenzyl | Data unavailable | Data unavailable |

SAR Insights:

- Heterocycle Fusion : Thiadiazole (9b) and thiazole (12a) derivatives exhibit potent activity, suggesting fused heterocycles enhance target engagement. The target compound lacks such fusion but may compensate with its dichlorobenzyl group .

- Chlorine Substitution : Dichlorinated aromatics (e.g., 3,5-dichlorophenyl in ) are associated with improved pharmacokinetics due to increased lipophilicity and resistance to oxidative metabolism.

Physicochemical Properties

Table 3: Predicted Properties of Target Compound vs. Analogs

| Property | Target Compound | 9b | [But-3-en-1-yl Analog] |

|---|---|---|---|

| Molecular Weight | 336.61 (calc.) | 483.55 | 253.73 |

| logP (Estimated) | ~3.2 | ~4.1 | ~1.8 |

| Hydrogen Bond Donors | 2 (NH2) | 1 | 2 |

| Hydrogen Bond Acceptors | 4 | 7 | 3 |

Key Trends:

- Hydrogen Bonding : The methanamine group contributes to solubility and target interaction, a feature shared with the butenyl analog .

Preparation Methods

Preparation of 3,5-Dichlorobenzyl Azide

| Reagents & Conditions | Description | Yield (%) |

|---|---|---|

| 3,5-Dichlorobenzyl alcohol + PBr3 | Conversion to 3,5-dichlorobenzyl bromide in anhydrous conditions | High (not specified) |

| 3,5-Dichlorobenzyl bromide + NaN3 | Nucleophilic substitution with sodium azide in DMF or acetone at room temperature or mild heating | High (typical yields >80%) |

This two-step conversion is well-established and provides the key azide intermediate for the CuAAC reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reagents & Conditions | Description | Yield (%) |

|---|---|---|

| 3,5-Dichlorobenzyl azide + Propargylamine | CuSO4·5H2O (catalyst), sodium ascorbate (reducing agent), t-BuOH/H2O (2:1), reflux 6–8 h | 70–90% |

| 3,5-Dichlorobenzyl azide + Ethyl propiolate | Same catalytic system, room temperature to reflux, 8 h | Good to excellent |

The CuAAC reaction yields 1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole derivatives regioselectively at the 1,4-positions. When propargylamine is used, the product is directly the methanamine-substituted triazole.

Post-Cycloaddition Modifications

Hydrolysis of esters to acids or amines: If ethyl propiolate is used as the alkyne, the resulting ester can be hydrolyzed under basic conditions (e.g., 4 N NaOH in ethanol/water) to yield the corresponding carboxylic acid, which can be further converted to amines via amide formation and reduction.

Amide formation and reduction: Activation of carboxylic acid intermediates using mixed anhydride methods (e.g., ethyl chloroformate and triethylamine in THF) followed by reaction with ammonium chloride can yield amides, which upon reduction give the methanamine functionality.

Representative Synthetic Scheme

| Step | Reactants & Conditions | Product | Notes |

|---|---|---|---|

| 1 | 3,5-Dichlorobenzyl alcohol + PBr3 | 3,5-Dichlorobenzyl bromide | Anhydrous conditions |

| 2 | 3,5-Dichlorobenzyl bromide + NaN3 | 3,5-Dichlorobenzyl azide | Nucleophilic substitution |

| 3 | 3,5-Dichlorobenzyl azide + Propargylamine, CuSO4, sodium ascorbate, t-BuOH/H2O, reflux | 1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine | CuAAC click chemistry |

Research Findings and Yield Data

The CuAAC reaction is highly regioselective, providing the 1,4-disubstituted triazole exclusively with yields ranging from 70% to 90% depending on substrate and conditions.

Hydrolysis and amide formation steps proceed efficiently with yields typically above 70%, with purification by recrystallization or chromatography.

The overall synthetic route is modular and adaptable, allowing substitution on the benzyl ring (e.g., dichloro substitution) without significant loss in yield or reaction efficiency.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.